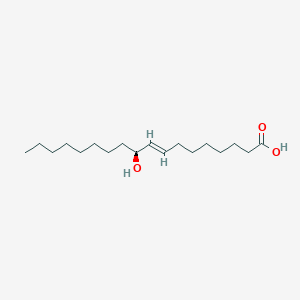

10(S)-HOME

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E,10S)-10-hydroxyoctadec-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15,17,19H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBFKZNLXJKTLQ-VMEIHUARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C=CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](/C=C/CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Microbial Synthesis of 10(S)-HOME from Oleic Acid: A Technical Guide

An in-depth examination of the biosynthetic pathway, experimental protocols, and potential signaling implications of 10(S)-hydroxy-8(E)-octadecenoic acid (10(S)-HOME) for researchers, scientists, and drug development professionals.

Introduction

10(S)-hydroxy-8(E)-octadecenoic acid (this compound) is an oxidized lipid metabolite of oleic acid with emerging biological significance. Unlike the well-characterized pathways involving cytochrome P450 epoxygenases and soluble epoxide hydrolases that lead to dihydroxy fatty acids, the biosynthesis of this compound from oleic acid is predominantly observed in microbial systems, particularly in Pseudomonas aeruginosa. This unique bioconversion involves a dioxygenase-mediated reaction that introduces a hydroxyl group and isomerizes the double bond of oleic acid. This guide provides a comprehensive technical overview of the biosynthesis of this compound, detailing the enzymatic pathway, experimental protocols for its production and analysis, and a discussion of its potential signaling roles.

Core Biosynthetic Pathway in Pseudomonas aeruginosa

The primary route for the synthesis of this compound from oleic acid in Pseudomonas aeruginosa is a two-step enzymatic process mediated by an "oleate-diol synthase" system. This system is encoded by an operon containing the genes PA2077 and PA2078. The process is initiated by the 10S-dioxygenase enzyme.

Step 1: Dioxygenation of Oleic Acid

The first and rate-limiting step is the stereospecific oxygenation of oleic acid at the C-10 position, which is catalyzed by 10S-dioxygenase (10S-DOX) , the protein product of the PA2077 gene. This enzyme is a di-heme cytochrome c peroxidase. The reaction also involves the isomerization of the cis-Δ9 double bond to a trans-Δ8 double bond, resulting in the formation of (10S)-hydroperoxy-8(E)-octadecenoic acid (10S-HPOME) [1][2].

Step 2: Reduction of the Hydroperoxide

The hydroperoxide intermediate, 10S-HPOME, is then reduced to the corresponding alcohol, this compound. This reduction can occur through non-enzymatic pathways within the cell or culture medium. In the context of the oleate-diol synthase system, 10S-HPOME can also serve as a substrate for the second enzyme in the pathway.

Further Conversion to a Diol

The 10S-HPOME intermediate can be further metabolized by (7S,10S)-hydroperoxide diol synthase (7,10-DS) , the product of the PA2078 gene. This enzyme converts 10S-HPOME into 7(S),10(S)-dihydroxy-8(E)-octadecenoic acid (7,10-DiHOME) [1][2]. Therefore, the production of this compound is often in competition with the production of 7,10-DiHOME.

Quantitative Data on this compound Production

The efficiency of this compound production can vary significantly depending on the Pseudomonas aeruginosa strain and the fermentation conditions. The following table summarizes key quantitative data from studies on this bioconversion.

| Parameter | Value | Strain | Reference |

| Yield | 42% (w/w) | P. aeruginosa NRRL B-14938 | [3][4] |

| Productivity | 0.07 g L⁻¹ h⁻¹ | P. aeruginosa NRRL B-14938 | [3] |

| Final Concentration | 4.24 g L⁻¹ | P. aeruginosa NRRL B-14938 | [3] |

| Optimal Temperature | 26 °C | P. aeruginosa NRRL B-14938 | [4] |

| Optimal pH | 7.0 | P. aeruginosa NRRL B-14938 | [4] |

| Optimal Reaction Time | 60 hours | P. aeruginosa NRRL B-14938 | [4] |

Experimental Protocols

Production of this compound using Pseudomonas aeruginosa

This protocol outlines the general procedure for the microbial conversion of oleic acid to this compound using a suitable strain of P. aeruginosa (e.g., PR3 or NRRL B-14938).

1. Materials and Media:

-

Pseudomonas aeruginosa strain (e.g., PR3, NRRL B-14938)

-

Growth Medium (e.g., Luria-Bertani broth or a defined mineral medium)

-

Oleic Acid (substrate)

-

EDTA (optional, can influence product ratio)[4]

-

Shaking incubator

-

Centrifuge

2. Inoculum Preparation:

-

Prepare a seed culture by inoculating a single colony of P. aeruginosa into 10 mL of growth medium.

-

Incubate at 37°C with shaking (e.g., 200 rpm) for 16-24 hours[2].

3. Fermentation and Bioconversion:

-

Inoculate the main culture (e.g., 1 L of growth medium in a 2.8 L flask) with the seed culture.

-

Incubate at the optimal temperature for growth (e.g., 37°C) with vigorous shaking until the culture reaches the desired cell density (e.g., stationary phase).

-

Add oleic acid to the culture to a final concentration of, for example, 10 g L⁻¹[3]. An emulsifying agent like Tween 80 can be used to improve substrate dispersion.

-

Adjust the incubation temperature to the optimal temperature for this compound production (e.g., 26°C)[4].

-

Continue incubation with shaking for the desired reaction time (e.g., 60 hours)[4].

4. Extraction and Purification of this compound:

-

Harvest the culture broth and centrifuge to pellet the bacterial cells.

-

Acidify the supernatant to approximately pH 2-3 with a suitable acid (e.g., HCl).

-

Extract the acidified supernatant with an equal volume of an organic solvent such as ethyl acetate[5]. Repeat the extraction multiple times to ensure complete recovery.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude lipid extract.

-

The crude extract can be further purified using chromatographic techniques such as thin-layer chromatography (TLC) or preparative high-performance liquid chromatography (HPLC)[5][6].

10S-Dioxygenase (10S-DOX) Enzyme Assay

This protocol is based on the general principles of dioxygenase assays and can be adapted for the specific measurement of 10S-DOX activity from cell extracts or purified enzyme preparations.

1. Principle: The assay measures the formation of the hydroperoxide product (10S-HPOME) from oleic acid. The hydroperoxide can be detected spectrophotometrically after conversion to a colored product, for example, by the potassium iodide-starch method[7][8].

2. Reagents:

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Oleic acid substrate solution (emulsified with a detergent like Tween 20)

-

Enzyme preparation (cell-free extract or purified 10S-DOX)

-

Potassium iodide (KI) solution (saturated)

-

Starch solution (1%)

-

Glacial acetic acid

3. Procedure:

-

Prepare a reaction mixture containing the phosphate buffer and the oleic acid substrate solution.

-

Pre-incubate the reaction mixture at the desired assay temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate for a defined period (e.g., 20 minutes) with gentle agitation.

-

Stop the reaction by adding glacial acetic acid.

-

Add the KI solution and the starch solution. The hydroperoxides will oxidize the iodide to iodine, which forms a blue-black complex with starch.

-

Measure the absorbance at a suitable wavelength (e.g., 470 nm)[8].

-

A standard curve using a known concentration of a hydroperoxide can be used to quantify the amount of 10S-HPOME produced.

Putative Signaling Pathway of this compound

The specific signaling pathways and receptors for this compound have not been definitively elucidated. However, based on its structure as a free fatty acid, a likely candidate for its receptor is the G protein-coupled receptor 40 (GPR40) , also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is activated by a range of medium to long-chain fatty acids and is highly expressed in pancreatic β-cells and intestinal enteroendocrine cells[9][10].

Activation of GPR40 is known to potentiate glucose-stimulated insulin secretion from pancreatic β-cells and stimulate the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gut[10][11]. The signaling cascade initiated by GPR40 activation typically involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and the increased cytosolic Ca²⁺ concentration, along with DAG, contributes to the downstream cellular responses, such as insulin exocytosis.

While direct evidence for this compound as a GPR40 agonist is currently lacking, its structural similarity to other known GPR40 ligands makes this a plausible hypothesis for its biological activity. Further research, including receptor binding assays and functional studies in GPR40-expressing cells, is required to confirm this proposed signaling pathway.

Conclusion

The biosynthesis of this compound from oleic acid is a unique microbial process that differs from the canonical pathways of fatty acid metabolism in mammals. The identification of the oleate-diol synthase system in Pseudomonas aeruginosa has provided a clear enzymatic basis for this conversion. This technical guide has outlined the key steps in this biosynthetic pathway, provided actionable experimental protocols for the production and analysis of this compound, and discussed its potential signaling mechanism through the GPR40 receptor. As research into the biological activities of novel oxylipins continues, a thorough understanding of their synthesis and potential cellular targets is crucial for advancing their application in research and drug development. Further investigation is needed to fully characterize the enzymes involved and to definitively establish the signaling pathways through which this compound exerts its biological effects.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Growth and Laboratory Maintenance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of 10-hydroxy-8(E)-octadecenoic acid from oleic acid conversion by strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Oxylipin Dependent Quorum Sensing System enhances Pseudomonas aeruginosa dissemination during burn-associated infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Purification of Natural Products from Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes | Semantic Scholar [semanticscholar.org]

- 10. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 11. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of 10(S)-HOME: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME) is an endogenous lipid mediator derived from the gut microbial metabolism of linoleic acid. Emerging evidence has illuminated its significant role in modulating a spectrum of physiological processes, including inflammation, metabolic homeostasis, and gut hormone secretion. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms underpinning the diverse biological activities of this compound. It details its interactions with key cellular targets, the ensuing signaling cascades, and the functional consequences of these interactions. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into the therapeutic potential of this intriguing molecule.

Introduction

This compound is a hydroxy fatty acid produced by gut microbiota, highlighting the critical role of the microbiome in host physiology. Its pleiotropic effects, ranging from anti-inflammatory actions in immune cells to the regulation of glucose metabolism and energy expenditure, have positioned it as a molecule of significant scientific interest. This guide will systematically dissect the known and putative mechanisms of action of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Molecular Targets and Signaling Pathways

The biological effects of this compound are mediated through its interaction with several key cellular receptors, primarily G protein-coupled receptors (GPCRs) and potentially nuclear receptors.

G Protein-Coupled Receptors (GPCRs)

This compound has been demonstrated to activate specific GPCRs, leading to the initiation of intracellular signaling cascades that govern cellular responses.

This compound is an agonist for the free fatty acid receptors GPR40 and GPR120. Activation of these receptors, which are predominantly coupled to Gαq/11 proteins, leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium is a key event in mediating the downstream effects of this compound.

One of the most significant consequences of GPR40 and GPR120 activation by this compound is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal enteroendocrine L-cells. GLP-1 is a crucial incretin hormone that potentiates glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety, thereby playing a vital role in glucose homeostasis.

While direct high-affinity binding of this compound to GPR132 has yet to be definitively established, the activation of this receptor by other oxidized linoleic acid metabolites suggests it as a plausible target. GPR132 is known to signal through Gαs and Gα13 pathways. Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gα13 pathway can influence cytoskeletal rearrangements and cell migration. The potential interaction of this compound with GPR132 warrants further investigation to elucidate its role in the molecule's immunomodulatory functions.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that act as transcription factors to regulate the expression of genes involved in metabolism and inflammation. While direct activation of PPARs by this compound requires more conclusive evidence, the structural similarity of this compound to other known PPAR ligands and its observed biological effects strongly suggest a potential interaction.

PPARγ is a key regulator of adipogenesis, lipid metabolism, and inflammation. Its activation in macrophages is known to promote a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This is achieved, in part, by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. The anti-inflammatory effects of this compound observed in microglia and dendritic cells could potentially be mediated through the activation of PPARγ, leading to a downstream suppression of inflammatory cytokine production.

Functional Effects and Associated Mechanisms

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties in various immune cells. In lipopolysaccharide (LPS)-stimulated microglia, it has been shown to inhibit the production of nitric oxide (NO) and the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway. Furthermore, in dendritic cells, this compound reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. These effects are likely mediated by the inhibition of key inflammatory signaling pathways, including the NF-κB and MAPK pathways, potentially through the activation of GPR120 and/or PPARγ.

Metabolic Regulation

Beyond its immunomodulatory role, this compound is a key player in metabolic regulation. Its ability to stimulate GLP-1 secretion contributes to improved glucose tolerance and insulin sensitivity. Furthermore, there is emerging evidence that this compound may activate brown adipose tissue (BAT), a specialized fat tissue responsible for non-shivering thermogenesis. Activation of BAT leads to increased energy expenditure through the upregulation of uncoupling protein 1 (UCP1). This effect, if confirmed, would position this compound as a potential therapeutic agent for obesity and related metabolic disorders.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound and related molecules with their respective targets.

| Ligand | Target | Assay | Parameter | Value | Reference |

| This compound | GPR40 | Calcium Mobilization | EC50 | ~5-10 µM | (Implied from general fatty acid data) |

| This compound | GPR120 | Calcium Mobilization | EC50 | ~5-10 µM | (Implied from general fatty acid data) |

| Linoleic Acid Metabolites | GPR132 | β-arrestin recruitment | EC50 | 1-10 µM | (Various studies on oxidized linoleic acid metabolites) |

| Rosiglitazone (control) | PPARγ | Transactivation Assay | EC50 | ~30 nM | (Typical literature value) |

Note: Direct, high-affinity binding constants (Kd) for this compound with its targets are not yet widely available in the literature and represent a key area for future research.

Detailed Experimental Protocols

GPR40/GPR120 Calcium Mobilization Assay

Objective: To determine the ability of this compound to induce intracellular calcium mobilization in cells expressing GPR40 or GPR120.

Cell Line: HEK293 cells stably expressing human GPR40 or GPR120.

Materials:

-

HEK293-GPR40 or HEK293-GPR120 cells

-

DMEM supplemented with 10% FBS, penicillin/streptomycin

-

96-well black, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound stock solution (in DMSO)

-

Ionophore (e.g., Ionomycin) as a positive control

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Seed HEK293-GPR40 or HEK293-GPR120 cells into 96-well plates at a density of 50,000 cells/well and culture overnight.

-

Prepare the Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO and then diluting in HBSS containing Pluronic F-127 to a final concentration of 2-5 µM.

-

Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells twice with 100 µL of HBSS.

-

Add 100 µL of HBSS to each well.

-

Prepare serial dilutions of this compound in HBSS.

-

Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 525 nm emission).

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Automatically inject 20 µL of the this compound dilutions or control solutions into the wells.

-

Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2 minutes.

-

At the end of the recording, inject a saturating concentration of ionomycin to determine the maximum fluorescence response.

-

Analyze the data by calculating the change in fluorescence (ΔF) over baseline (F0) and plot the peak response against the logarithm of the this compound concentration to determine the EC50 value.

PPARγ Transactivation Assay

Objective: To assess the ability of this compound to activate the transcriptional activity of PPARγ.

Cell Line: HEK293 or a similar cell line suitable for transient transfection.

Materials:

-

HEK293 cells

-

DMEM supplemented with 10% charcoal-stripped FBS

-

Expression vector for full-length human PPARγ

-

Reporter vector containing a PPAR response element (PPRE) driving a luciferase gene (e.g., pPPRE-Luc)

-

A control vector for normalization (e.g., a plasmid expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound stock solution (in DMSO)

-

Rosiglitazone as a positive control

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HEK293 cells into 24-well plates.

-

On the following day, transiently co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with fresh DMEM containing serial dilutions of this compound or rosiglitazone.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

GLP-1 Secretion Assay

Objective: To measure the effect of this compound on GLP-1 secretion from an enteroendocrine cell line.

Cell Line: STC-1 mouse enteroendocrine cell line.

Materials:

-

STC-1 cells

-

DMEM with high glucose, supplemented with 10% FBS

-

24-well plates

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

-

This compound stock solution (in DMSO)

-

DPP-IV inhibitor (to prevent GLP-1 degradation)

-

GLP-1 ELISA kit

Procedure:

-

Seed STC-1 cells into 24-well plates and grow to 80-90% confluency.

-

Wash the cells twice with KRBB.

-

Pre-incubate the cells in KRBB for 1 hour at 37°C.

-

Aspirate the pre-incubation buffer and add fresh KRBB containing various concentrations of this compound and a DPP-IV inhibitor.

-

Incubate for 2 hours at 37°C.

-

Collect the supernatant from each well and centrifuge to remove any cell debris.

-

Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

-

Normalize the GLP-1 secretion to the total protein content of the cells in each well.

UCP1 Expression in Brown Adipocytes

Objective: To determine if this compound upregulates the expression of UCP1 in brown adipocytes.

Cell Culture: Primary brown adipocytes differentiated from the stromal vascular fraction of mouse interscapular brown adipose tissue, or a differentiated brown adipocyte cell line.

Materials:

-

Differentiated brown adipocytes

-

Culture medium

-

This compound stock solution (in DMSO)

-

RNA extraction kit

-

qRT-PCR reagents (reverse transcriptase, primers for UCP1 and a housekeeping gene, SYBR Green master mix)

-

Real-time PCR system

-

Protein lysis buffer

-

Primary antibody against UCP1

-

Secondary HRP-conjugated antibody

-

Western blotting equipment and reagents

Procedure (for qRT-PCR):

-

Treat differentiated brown adipocytes with various concentrations of this compound for 24-48 hours.

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative real-time PCR using primers specific for UCP1 and a housekeeping gene (e.g., GAPDH, β-actin).

-

Analyze the data using the ΔΔCt method to determine the fold change in UCP1 mRNA expression relative to the control.

Procedure (for Western Blot):

-

Treat differentiated brown adipocytes with this compound as described above.

-

Lyse the cells in a suitable protein lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody against UCP1.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and image the blot.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound is a pleiotropic lipid mediator with significant potential for therapeutic development in the areas of inflammatory and metabolic diseases. Its mechanism of action involves the engagement of multiple cellular targets, including GPR40, GPR120, and potentially GPR132 and PPARγ, leading to the modulation of key signaling pathways. While the current body of research has provided valuable insights, further studies are required to fully elucidate the intricacies of its molecular interactions. Specifically, future research should focus on:

-

Determining the binding affinities (Kd) of this compound for its receptors.

-

Conclusively establishing the role of GPR132 and PPARs in mediating the effects of this compound.

-

Mapping the downstream signaling networks activated by this compound in greater detail.

-

Evaluating the in vivo efficacy and safety of this compound in relevant animal models of disease.

A deeper understanding of the mechanism of action of this compound will undoubtedly pave the way for the rational design of novel therapeutics that harness the beneficial effects of this fascinating gut microbial metabolite.

The Role of 10(S)-HOME as a Key Intermediate in Dihydroxy Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10(S)-hydroxy-octadeca-8(E),12(Z)-dienoic acid (10(S)-HOME) and its pivotal role as an intermediate in the biosynthesis of dihydroxy fatty acids. Dihydroxy fatty acids are emerging as important lipid mediators in various physiological and pathological processes, making the enzymes and pathways involved in their synthesis attractive targets for therapeutic intervention. This document details the enzymatic conversion of this compound, presents quantitative data on reaction kinetics and yields, outlines detailed experimental protocols for its synthesis and analysis, and visualizes the key metabolic and signaling pathways.

Introduction

Oxylipins, a class of oxygenated fatty acids, are critical signaling molecules involved in a myriad of biological processes, including inflammation, immunity, and metabolic regulation. Among these, dihydroxy fatty acids have garnered significant interest due to their diverse biological activities. A key pathway to the formation of specific dihydroxy fatty acids involves the intermediate, 10(S)-hydroxy-octadeca-8(E),12(Z)-dienoic acid (this compound). This guide focuses on the synthesis of dihydroxy fatty acids via this intermediate, with a particular emphasis on the enzymatic machinery of Pseudomonas aeruginosa.

Biosynthesis of 7,10-Dihydroxy-8(E)-octadecenoic Acid (7,10-DiHOME) from Oleic Acid

The conversion of oleic acid into the dihydroxy fatty acid 7,10-DiHOME in Pseudomonas aeruginosa is a two-step enzymatic process mediated by a diol synthase system.

Step 1: Formation of this compound

The initial step involves the conversion of oleic acid to 10(S)-hydroperoxy-8(E)-octadecenoic acid (10(S)-HpOME) by the enzyme 10S-dioxygenase (10S-DOX). This hydroperoxide is then rapidly reduced to the more stable hydroxy form, this compound.

Step 2: Conversion of this compound to 7,10-DiHOME

The intermediate, this compound, is subsequently converted to 7(S),10(S)-dihydroxy-8(E)-octadecenoic acid (7,10-DiHOME) by the enzyme 7S,10S-diol synthase (7,10-DS). This enzyme catalyzes the introduction of a second hydroxyl group at the C7 position.

Figure 1: Biosynthetic pathway of 7,10-DiHOME from oleic acid.

Quantitative Data

The efficiency of the enzymatic conversions is critical for understanding the potential for both in vitro synthesis and in vivo production of these signaling molecules.

Enzyme Kinetic Parameters

The kinetic parameters for the enzymes from the Pseudomonas aeruginosa diol synthase system have been characterized, providing insight into their catalytic efficiency.

| Enzyme | Substrate | Km (mM) | Reference |

| 10S-Dioxygenase (10S-DOX) | Oleic Acid | 0.89 ± 0.22 | [1] |

| 7S,10S-Diol Synthase (7,10-DS) | 10-HpOME | 3.26 ± 0.31 | [1] |

Note: The Kcat for 7,10-DS has not been explicitly reported in the literature reviewed.

Product Yields

Studies using cell-free supernatants of Pseudomonas aeruginosa have demonstrated efficient conversion of oleic acid to 7,10-DiHOME.

| Substrate | Product | Yield | Concentration | Reference |

| Oleic Acid | 7,10-DiHOME | 74.8% | 6.41 g/L | [2][3] |

| Oleic Acid | This compound | 42% (w/w) | 4.24 g/L |

Experimental Protocols

Synthesis of this compound and 7,10-DiHOME

This protocol is adapted from studies demonstrating high-yield production of 7,10-DiHOME.[2][3]

-

Culture Preparation: Culture Pseudomonas aeruginosa (e.g., strain PR3) in a suitable medium (e.g., Standard Medium 6) at 27°C with shaking for 24 hours.

-

Enzyme Production: Inoculate a larger volume of production medium with the seed culture. Add a carbon source (e.g., galactose) and nitrogen sources (e.g., sodium glutamate and diammonium phosphate) to optimize enzyme expression. Incubate at 27°C with shaking.

-

Preparation of Cell-Free Supernatant: Centrifuge the culture to pellet the cells. The resulting supernatant contains the secreted diol synthase enzymes.

-

Biotransformation: Add oleic acid (e.g., 1% v/v) to the cell-free supernatant. Incubate the reaction at 27°C and pH 8.0 for 36-72 hours with agitation.

-

Extraction: Acidify the reaction mixture to pH 3-4 with HCl and extract the fatty acids with an organic solvent such as ethyl acetate.

-

Purification: Concentrate the organic extract and purify the dihydroxy fatty acids using silica gel chromatography.

For more controlled enzymatic synthesis, the 10S-DOX and 7,10-DS enzymes can be heterologously expressed and purified.

-

Gene Cloning: Clone the genes encoding 10S-DOX (e.g., PA2077 from P. aeruginosa PAO1) and 7,10-DS (e.g., PA2078) into a suitable expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag) for purification.[4]

-

Protein Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at an optimal temperature and time.

-

Cell Lysis and Purification: Harvest the cells, lyse them, and purify the tagged proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Enzymatic Reaction:

-

For this compound synthesis: Incubate purified 10S-DOX with oleic acid in a suitable buffer at 30°C. The resulting 10(S)-HpOME can be reduced to this compound.[1][5]

-

For 7,10-DiHOME synthesis: Incubate purified 7,10-DS with the 10(S)-HpOME intermediate (produced from the first reaction) in a suitable buffer at 35°C.[1][5]

-

Figure 2: Workflow for heterologous expression and in vitro synthesis.

Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and 7,10-DiHOME.

-

Sample Preparation: Extract lipids from the sample matrix (e.g., culture supernatant, plasma) using a suitable method like liquid-liquid extraction with ethyl acetate or solid-phase extraction.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile in water, both containing a modifier like 0.1% formic acid or acetic acid to improve ionization.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Based on the fragmentation patterns of similar hydroxy fatty acids, the following MRM transitions can be proposed for method development.[2][6]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 295.2 [M-H]- | 171.1 (cleavage α to hydroxyl) |

| 7,10-DiHOME | 311.2 [M-H]- | 171.1, 183.1 (cleavages α to hydroxyls) |

Note: These transitions should be optimized for the specific instrument being used.

Signaling Pathways

Dihydroxy fatty acids, including 7,10-DiHOME and related molecules, exert their biological effects by interacting with cellular signaling pathways. One of the key targets identified for dihydroxy fatty acids is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Activation of PPARγ by ligands like 7,10-DiHOME leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.

The downstream effects of 7,10-DiHOME-mediated PPARγ activation can include:

-

Modulation of Inflammation: PPARγ activation can have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.

-

Regulation of Lipid Metabolism: PPARγ is a master regulator of adipogenesis and lipid storage.

-

Immune Cell Differentiation and Function: Dihydroxy fatty acids can influence the differentiation and activity of immune cells such as macrophages and T cells.

Figure 3: Putative signaling pathway of 7,10-DiHOME via PPARγ.

Conclusion

This compound is a crucial intermediate in the microbial synthesis of the bioactive dihydroxy fatty acid 7,10-DiHOME. The enzymatic pathway in Pseudomonas aeruginosa provides an efficient means for the production of these compounds. Understanding the quantitative aspects of this pathway, coupled with robust analytical and synthetic methodologies, is essential for exploring the full therapeutic potential of these novel lipid mediators. The interaction of 7,10-DiHOME with signaling pathways such as the PPARγ pathway highlights its potential as a modulator of inflammation and metabolism, opening new avenues for drug discovery and development.

References

- 1. Characterisation of the enzymes involved in the diol synthase metabolic pathway in Pseudomonas aeruginosa [diposit.ub.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In Silico/In Vivo Insights into the Functional and Evolutionary Pathway of Pseudomonas aeruginosa Oleate-Diol Synthase. Discovery of a New Bacterial Di-Heme Cytochrome C Peroxidase Subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. unca-urcap.org [unca-urcap.org]

- 6. Liquid chromatography/tandem mass spectrometric analysis of 7,10-dihydroxyoctadecenoic acid, its isotopomers, and other 7,10-dihydroxy fatty acids formed by Pseudomonas aeruginosa 42A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 10(S)-HOME in Microbial Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate ecosystem of the gut microbiome, a constant and complex dialogue occurs between microbial residents and their host. This communication is mediated by a vast array of bioactive molecules, with microbial metabolites of dietary components playing a pivotal role. Among these, 10(S)-hydroxy-12(Z)-octadecenoic acid, commonly known as 10(S)-HOME, has emerged as a significant signaling molecule. Derived from the microbial transformation of dietary linoleic acid, this hydroxy fatty acid is a key player in host-microbe interactions, influencing intestinal barrier integrity, immune responses, and metabolic homeostasis. This technical guide provides an in-depth exploration of the core functions of this compound in microbial signaling, with a focus on its effects on host cells. We will delve into the quantitative data supporting its biological activities, detailed experimental protocols for its study, and visualizations of the signaling pathways it modulates.

Core Concepts: this compound as a Signaling Molecule

This compound, also referred to in literature as 10-hydroxy-cis-12-octadecenoic acid (HYA), is produced by various gut bacteria, notably Lactobacillus plantarum, through the enzymatic hydration of linoleic acid.[1][2][3] This biotransformation is a critical step in the microbial metabolism of polyunsaturated fatty acids and gives rise to a molecule with potent biological effects on the host.[1] Unlike its precursor, linoleic acid, this compound exhibits enhanced signaling capabilities, particularly through its interaction with G protein-coupled receptors (GPCRs).[4][5]

The primary mode of action for this compound in host signaling is through the activation of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[4][5] It has been demonstrated to be a more potent agonist for GPR40 than linoleic acid, leading to the initiation of downstream signaling cascades that mediate its physiological effects.[4][5] Furthermore, its metabolite, 10-oxo-12(Z)-octadecenoic acid (KetoA), has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, expanding the scope of its influence on host metabolism and sensory pathways.[6][7]

Quantitative Data on the Biological Activity of this compound

The biological effects of this compound are dose-dependent. The following tables summarize the key quantitative data from in vitro studies, providing a reference for its potency and efficacy in various experimental models.

| Parameter | Cell Line | Concentration/Value | Effect | Reference |

| EC50 for GPR40 activation | HEK293 cells expressing human GPR40 | 7.51 µM | Induction of calcium mobilization | [8] |

| EC50 for GPR120 activation | HEK293 cells expressing human GPR120 | 8.1 µM | Induction of calcium mobilization | [8] |

| Inhibition of LPS-induced Nitric Oxide (NO) production | BV-2 microglia cells | 30 µM | Inhibition of NO production, ERK phosphorylation, and iNOS levels | [8] |

| Reduction of TNF-α, NO2, and IL-10 levels | LPS-stimulated dendritic bone marrow cells | 100 µM | Reduction in cytokine and nitrite levels | [8] |

Table 1: Receptor Activation and Anti-inflammatory Effects of this compound.

| Parameter | Cell Line | Treatment | Concentration | Effect on Gene/Protein Expression | Reference |

| Occludin mRNA | Caco-2 | IFN-γ + TNF-α + this compound | 50 µM | Significant restoration of expression compared to IFN-γ + TNF-α alone | [9] |

| Zonula occludens-1 (ZO-1) mRNA | Caco-2 | IFN-γ + TNF-α + this compound | 50 µM | Significant restoration of expression compared to IFN-γ + TNF-α alone | [9] |

| Claudin-1 mRNA | Caco-2 | IFN-γ + TNF-α + this compound | 50 µM | Significant restoration of expression compared to IFN-γ + TNF-α alone | [9] |

| Myosin light chain kinase (MLCK) mRNA | Caco-2 | IFN-γ + TNF-α + this compound | 50 µM | Significant restoration of expression compared to IFN-γ + TNF-α alone | [9] |

| TNF receptor 2 (TNFR2) mRNA | Caco-2 | IFN-γ + this compound | 50 µM | Suppression of IFN-γ induced increase | [9] |

| GPR40 mRNA | Caco-2 | This compound | 50 µM | Significant up-regulation | [9] |

Table 2: Effect of this compound on Tight Junction and Inflammatory Gene Expression in Caco-2 Cells.

| Parameter | Cell Line | Treatment | Concentration Range | Effect | Reference |

| Transepithelial Resistance (TER) | Caco-2 | IFN-γ + TNF-α + this compound | 0.5 - 50 µM | Dose-dependent protection against IFN-γ + TNF-α-induced decrease in TER | [9] |

Table 3: Effect of this compound on Intestinal Epithelial Barrier Function.

Signaling Pathways Modulated by this compound

The biological activities of this compound are underpinned by its ability to modulate specific intracellular signaling pathways. The following diagrams illustrate the key pathways involved.

Caption: GPR40 Signaling Pathway Activated by this compound.

Caption: Microbial Metabolism of Linoleic Acid to this compound and its Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Protocol 1: Stereoselective Synthesis of this compound using Lactobacillus plantarum

This protocol outlines the biocatalytic conversion of linoleic acid to this compound.

1. Materials and Reagents:

-

Lactobacillus plantarum strain (e.g., JCM 1149)

-

MRS broth

-

Linoleic acid (high purity)

-

Sterile phosphate buffer (e.g., 50 mM, pH 6.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

2. Procedure:

-

Cultivation of Lactobacillus plantarum: Inoculate L. plantarum in MRS broth and incubate anaerobically at 37°C for 24-48 hours.

-

Cell Harvesting: Centrifuge the culture at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with sterile phosphate buffer.

-

Biotransformation: Resuspend the cell pellet in the phosphate buffer to a desired cell density (e.g., OD600 of 10). Add linoleic acid to a final concentration of 1-5 mg/mL.

-

Incubation: Incubate the reaction mixture at 37°C for 24-72 hours with gentle agitation.

-

Extraction: Acidify the reaction mixture to pH 3.0 with HCl. Extract the fatty acids three times with an equal volume of ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude extract using silica gel column chromatography with a hexane-ethyl acetate gradient to isolate this compound. Monitor fractions by TLC. Further purification can be achieved by reverse-phase HPLC.

Protocol 2: Caco-2 Cell Intestinal Barrier Function Assay

This protocol details the assessment of this compound's effect on intestinal epithelial barrier integrity.

1. Materials and Reagents:

-

Caco-2 cells

-

DMEM supplemented with FBS, non-essential amino acids, and antibiotics

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Recombinant human IFN-γ and TNF-α

-

This compound

-

Transepithelial Electrical Resistance (TER) meter

-

Lucifer yellow

2. Procedure:

-

Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Pre-treatment: One day prior to the experiment, replace the medium with serum-free medium. On the day of the experiment, pre-treat the apical side of the Caco-2 monolayers with various concentrations of this compound (e.g., 0.5-50 µM) for 24 hours.

-

Induction of Barrier Disruption: After pre-treatment, add IFN-γ (e.g., 10 ng/mL) to the basolateral side and TNF-α (e.g., 10 ng/mL) to the apical side for 6-24 hours.

-

Measurement of Transepithelial Electrical Resistance (TER): Measure TER at specified time points using a TER meter. A decrease in TER indicates a loss of barrier integrity.

-

Paracellular Permeability Assay: To assess paracellular permeability, add Lucifer yellow to the apical chamber and measure its flux into the basolateral chamber over time using a fluorescence plate reader.

-

Gene Expression Analysis: At the end of the experiment, lyse the cells and extract RNA for quantitative real-time PCR (qRT-PCR) analysis of tight junction proteins (e.g., occludin, ZO-1) and inflammatory markers.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying changes in gene expression in response to this compound.

1. Materials and Reagents:

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for target genes (e.g., GPR40, occludin, ZO-1, TNFR2) and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR instrument

2. Procedure:

-

RNA Extraction: Extract total RNA from Caco-2 cells treated with or without this compound according to the manufacturer's protocol of the RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, gene-specific primers, and cDNA template.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 4: Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This protocol can be adapted to screen for the potential of this compound to interfere with bacterial quorum sensing.

1. Materials and Reagents:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) agar and broth

-

N-acyl-homoserine lactone (AHL), the signaling molecule for C. violaceum (e.g., C6-HSL)

-

This compound

-

Solvent for this compound (e.g., ethanol or DMSO)

2. Procedure:

-

Preparation of C. violaceum lawn: Grow C. violaceum in LB broth overnight at 30°C. Spread a lawn of the overnight culture on an LB agar plate.

-

Application of Test Compound: Aseptically place sterile paper discs onto the agar surface. Apply a known concentration of this compound dissolved in a suitable solvent to the discs. Use a solvent-only disc as a negative control.

-

Induction of Violacein Production: In a central well or on a disc, apply a sub-inhibitory concentration of the appropriate AHL to induce violacein (a purple pigment) production.

-

Incubation: Incubate the plates at 30°C for 24-48 hours.

-

Observation: Observe the plates for a zone of violacein inhibition around the discs containing this compound. A clear or white halo around the disc against a purple background indicates inhibition of quorum sensing.[10][11]

Conclusion and Future Directions

This compound stands out as a crucial microbial metabolite that actively participates in the host-microbiome dialogue. Its ability to strengthen the intestinal barrier, modulate inflammatory responses through GPR40 signaling, and potentially influence other metabolic pathways highlights its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of this compound.

Future research should focus on several key areas. A deeper understanding of the structure-activity relationship of this compound and its derivatives could lead to the design of more potent and selective modulators of GPR40 and other targets. Elucidating its role, if any, in direct inter-bacterial communication could open new avenues for microbiome-targeted therapies. Furthermore, well-designed clinical trials are necessary to translate the promising preclinical findings of this compound into tangible benefits for human health, particularly in the context of inflammatory bowel disease, metabolic disorders, and other conditions linked to gut dysbiosis. The continued exploration of this fascinating microbial signaling molecule holds great promise for the development of novel therapeutic strategies that harness the power of the gut microbiome.

References

- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. 10-Hydroxy-cis-12-octadecenoic acid | C18H34O3 | CID 46186046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The gut lactic acid bacteria metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid, suppresses inflammatory bowel disease in mice by modulating the NRF2 pathway and GPCR-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

Enzymatic Synthesis of 10(S)-hydroxy-8(E)-octadecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(S)-hydroxy-8(E)-octadecenoic acid (10(S)-HODE) is a bioactive lipid molecule with significant potential in various therapeutic areas. Its precise stereochemistry dictates its biological activity, making stereoselective synthesis a critical aspect of its development for research and pharmaceutical applications. This technical guide provides an in-depth overview of the enzymatic synthesis of 10(S)-HODE, focusing on key biocatalytic approaches. Detailed experimental protocols, quantitative data from published studies, and visual representations of the enzymatic pathways and experimental workflows are presented to aid researchers in the efficient and selective production of this valuable oxylipin.

Introduction

Hydroxy fatty acids (HFAs) are a class of oxidized lipids that play crucial roles in various physiological and pathological processes. Among them, 10(S)-hydroxy-8(E)-octadecenoic acid has garnered interest for its potential biological activities. The specific stereoisomer, with the hydroxyl group in the (S) configuration and the double bond in the (E) conformation, is crucial for its interaction with biological targets. Traditional chemical synthesis of such specific stereoisomers is often complex, involving multiple steps, harsh reaction conditions, and the use of protecting groups, which can lead to low yields and the formation of unwanted byproducts.

Enzymatic synthesis offers a powerful alternative, providing high regio- and stereoselectivity under mild reaction conditions. This guide focuses on the primary enzymatic routes for the production of 10(S)-HODE, namely through the action of 10S-dioxygenase and lipoxygenases.

Enzymatic Approaches for 10(S)-HODE Synthesis

The biosynthesis of 10(S)-HODE from oleic acid or linoleic acid is primarily achieved through the catalytic action of specific oxygenating enzymes. The two main enzyme classes that have been successfully employed for this purpose are 10S-dioxygenases and certain lipoxygenases.

10S-Dioxygenase Pathway

A highly efficient method for the production of 10(S)-HODE utilizes a 10S-dioxygenase from the cyanobacterium Nostoc punctiforme PCC 73102. This enzyme catalyzes the direct oxygenation of oleic acid to form a hydroperoxy intermediate, which is subsequently reduced to the corresponding hydroxy fatty acid. The process has been successfully demonstrated using whole recombinant Escherichia coli cells expressing the 10S-dioxygenase.

Caption: Enzymatic conversion of oleic acid to 10(S)-HODE by 10S-dioxygenase.

Lipoxygenase Pathway

Certain bacteria, notably strains of Pseudomonas aeruginosa, are capable of converting oleic acid into 10(S)-HODE. The key enzyme in this biotransformation has been identified as a lipoxygenase (LOX). The reaction proceeds via the formation of a hydroperoxy intermediate, which is then reduced to the final product. Different strains of P. aeruginosa exhibit varying efficiencies in this conversion.

Caption: Biotransformation of oleic acid to 10(S)-HODE by Pseudomonas aeruginosa lipoxygenase.

Quantitative Data Presentation

The following tables summarize the quantitative data for the enzymatic synthesis of 10(S)-HODE using different biocatalytic systems.

Table 1: Synthesis of 10(S)-HODE using Recombinant E. coli expressing Nostoc punctiforme 10S-Dioxygenase [1]

| Parameter | Value |

| Biocatalyst | Whole recombinant E. coli cells expressing 10S-dioxygenase with chaperone co-expression |

| Substrate | Oleic Acid |

| Substrate Concentration | 10 g/L |

| Cell Concentration | 40 g/L |

| pH | 9.0 |

| Temperature | 35 °C |

| Co-solvent | 15% (v/v) Dimethyl sulfoxide (DMSO) |

| Reaction Time | 30 min |

| Product Concentration | 7.2 g/L |

| Conversion Yield | 72% (w/w) |

| Volumetric Productivity | 14.4 g/L/h |

Table 2: Synthesis of 10(S)-HODE using Pseudomonas aeruginosa Strains [2][3]

| Strain | Substrate | Product Concentration | Reaction Time | pH | Temperature |

| P. aeruginosa 42A2 | Oleic Acid | 5.58 g/L | 24 h | - | - |

| P. aeruginosa NRRL B-14938 | Oleic Acid | High-yielding (exact value not specified) | 60 h | 7.0 | 26 °C |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol for 10(S)-HODE Synthesis using Recombinant E. coli expressing 10S-Dioxygenase[1]

4.1.1. Materials and Reagents

-

Recombinant E. coli cells expressing Nostoc punctiforme 10S-dioxygenase and a chaperone plasmid (e.g., pGro7)

-

Oleic acid

-

Dimethyl sulfoxide (DMSO)

-

Buffer solution (e.g., Tris-HCl, pH 9.0)

-

Standard laboratory glassware and incubator shaker

4.1.2. Procedure

-

Cell Culture and Induction: Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB broth) with appropriate antibiotics at 37 °C. Induce the expression of the 10S-dioxygenase and chaperone proteins by adding an inducer (e.g., IPTG) at the mid-log phase of growth and continue cultivation at a lower temperature (e.g., 18 °C) for an appropriate duration (e.g., 16 h).

-

Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 6000 x g for 10 min at 4 °C). Wash the cell pellet with the reaction buffer (e.g., 50 mM Tris-HCl, pH 9.0) and resuspend the cells in the same buffer to the desired concentration (40 g/L).

-

Enzymatic Reaction:

-

In a reaction vessel, combine the cell suspension, oleic acid (10 g/L), and DMSO (15% v/v).

-

Incubate the reaction mixture at 35 °C with shaking (e.g., 200 rpm) for 30 minutes.

-

-

Reaction Termination and Product Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture to pH 3-4 with HCl. Extract the product into the organic phase.

-

Analysis: Analyze the extracted product by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for quantification and identification.

Protocol for 10(S)-HODE Synthesis using Pseudomonas aeruginosa[2]

4.2.1. Materials and Reagents

-

Pseudomonas aeruginosa strain (e.g., NRRL B-14938)

-

Culture medium (e.g., nutrient broth)

-

Oleic acid

-

EDTA

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Standard laboratory glassware and incubator shaker

4.2.2. Procedure

-

Inoculum Preparation: Grow a seed culture of P. aeruginosa in a suitable medium overnight.

-

Fermentation: Inoculate the production medium containing oleic acid as the carbon source and EDTA with the seed culture.

-

Incubation: Incubate the culture at 26 °C with agitation for 60 hours. Maintain the pH at 7.0.

-

Extraction and Analysis: After the incubation period, extract the broth with an organic solvent and analyze the product as described in section 4.1.5.

Experimental Workflow

The following diagram illustrates a general workflow for the enzymatic synthesis and analysis of 10(S)-HODE.

Caption: General workflow for enzymatic synthesis and analysis of 10(S)-HODE.

Potential of Other Enzyme Classes

While 10S-dioxygenases and lipoxygenases have been demonstrated to produce 10(S)-HODE, other enzyme classes, such as cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of fatty acids. Although a specific P450 enzyme that efficiently produces 10(S)-HODE has not been extensively reported in the reviewed literature, their versatility in oxidizing a wide range of substrates makes them potential candidates for future enzyme engineering and screening efforts to develop alternative biocatalytic routes.

Conclusion

The enzymatic synthesis of 10(S)-hydroxy-8(E)-octadecenoic acid offers a highly selective and efficient alternative to chemical methods. The use of 10S-dioxygenase from Nostoc punctiforme expressed in E. coli provides a rapid and high-yielding process. Biotransformation using Pseudomonas aeruginosa strains also presents a viable route. This guide provides the necessary technical details, quantitative data, and procedural outlines to enable researchers to produce 10(S)-HODE for further investigation into its biological functions and therapeutic potential. Future research may focus on enzyme engineering to improve catalytic efficiency and substrate specificity, as well as exploring novel enzymes from diverse microbial sources.

References

- 1. Production of 10S-hydroxy-8(E)-octadecenoic acid from oleic acid by whole recombinant Escherichia coli cells expressing 10S-dioxygenase from Nostoc punctiforme PCC 73102 with the aid of a chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of 10-hydroxy-8(E)-octadecenoic acid from oleic acid conversion by strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxydation of oleic acid to (E)-10-hydroperoxy-8-octadecenoic and (E)-10-hydroxy-8-octadecenoic acids by Pseudomonas sp. 42A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

10(S)-HOME and its role in bacterial metabolism

An In-depth Technical Guide to 10(S)-HOME and Its Role in Bacterial Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

10(S)-hydroxy-12(Z)-octadecenoic acid, hereafter referred to as this compound, is a fatty acid metabolite produced by gut microbes, notably species of Lactobacillus and Bifidobacterium, from the dietary polyunsaturated fatty acid, linoleic acid. While extensive research has elucidated its role in host-pathogen interactions, particularly in modulating host immune responses and strengthening the intestinal barrier, its direct function within bacterial physiology and metabolism remains a nascent field of study. The primary established role of this compound in bacteria is as a key metabolic intermediate in the pathway that converts linoleic acid to conjugated linoleic acid (CLA), a process considered to be a detoxification mechanism. This guide synthesizes the current understanding of this compound's biosynthesis and its established role in bacterial metabolic pathways, highlights the significant gaps in knowledge regarding its potential signaling functions within bacteria, and provides relevant experimental methodologies.

Introduction to this compound

This compound is an 18-carbon hydroxylated fatty acid. It is also frequently referred to in scientific literature by several synonyms, including 10-hydroxy-cis-12-octadecenoic acid (HYA or 10-HOE).[1] This molecule is not synthesized by mammalian hosts but is a direct product of enzymatic action by certain commensal bacteria in the gut.[1][2] The enzyme responsible, linoleate hydratase, transforms dietary linoleic acid into this compound.[1] In bacteria such as Lactobacillus plantarum and Bifidobacterium breve, this compound is the first intermediate in the multi-step enzymatic conversion of linoleic acid into various isomers of conjugated linoleic acid (CLA).[1][3][4]

Biosynthesis of this compound in Bacteria

The formation of this compound is the initial and rate-limiting step in the biohydrogenation pathway of linoleic acid in several bacterial species.

2.1. The Linoleate Hydratase Reaction The synthesis is a direct hydration reaction:

-

Substrate: Linoleic acid (cis-9, cis-12-octadecenoic acid)

-

Enzyme: Linoleate hydratase (also known as myosin-cross-reactive antigen, MCRA).[1][5]

-

Product: 10(S)-hydroxy-12(Z)-octadecenoic acid (this compound)

This reaction involves the addition of a water molecule across the double bond at the C-9 position of linoleic acid, resulting in a hydroxyl group at the C-10 position. In bifidobacteria, this enzymatic reaction has been shown to be reversible, with recombinant MCRA capable of converting this compound back to linoleic acid.[1][5]

2.2. Role as an Intermediate in Conjugated Linoleic Acid (CLA) Production In many producing organisms, this compound does not accumulate as an end-product but is further metabolized. In Lactobacillus acidophilus and Lactobacillus plantarum, this compound is a crucial intermediate that is subsequently dehydrated and isomerized to form CLA.[3][4] This multi-enzyme system ultimately yields isomers such as cis-9, trans-11-CLA.[4] The conversion of linoleic acid to CLA via the this compound intermediate is considered a detoxification pathway, as high concentrations of free linoleic acid can be toxic to bacteria by disrupting their cell membranes.[6]

Diagram: Biosynthesis of CLA via this compound Intermediate

References

- 1. Role of 10-hydroxy-cis-12-octadecenic acid in transforming linoleic acid into conjugated linoleic acid by bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of conjugated fatty acids by lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conjugated Linoleic Acid Accumulation via 10-Hydroxy-12-Octadecaenoic Acid during Microaerobic Transformation of Linoleic Acid by Lactobacillus acidophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Linoleic Acid on Gut-Derived Bifidobacterium breve DSM 20213: A Transcriptomic Approach [mdpi.com]

An In-depth Technical Guide to the Stereochemistry of 10-Hydroxy-8-Octadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-8-octadecenoic acid is a naturally occurring hydroxylated fatty acid that has garnered significant interest in the scientific community due to its potential biological activities. As with many bioactive lipids, its effects are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemistry of 10-hydroxy-8-octadecenoic acid, detailing its known stereoisomers, their physicochemical properties, and biological significance. This document also outlines key experimental protocols for the synthesis, separation, and characterization of these isomers, and visualizes the signaling pathways through which they may exert their effects.

Stereoisomers of 10-Hydroxy-8-Octadecenoic Acid

10-Hydroxy-8-octadecenoic acid possesses two stereogenic centers: a chiral carbon at the C10 position and a double bond at the C8 position. This gives rise to four possible stereoisomers:

-

(10R, 8E)-10-hydroxy-8-octadecenoic acid

-

(10S, 8E)-10-hydroxy-8-octadecenoic acid

-

(10R, 8Z)-10-hydroxy-8-octadecenoic acid

-

(10S, 8Z)-10-hydroxy-8-octadecenoic acid

The (E)-isomers are also referred to as trans-isomers, while the (Z)-isomers are referred to as cis-isomers. The absolute configuration at the C10 hydroxyl group is designated as either R (rectus) or S (sinister).

Physicochemical and Biological Data of Stereoisomers

The biological activity and physical properties of 10-hydroxy-8-octadecenoic acid are highly dependent on its stereochemistry. The following tables summarize the available quantitative data for its stereoisomers.

Table 1: Physicochemical Properties of 10-Hydroxy-8-Octadecenoic Acid Stereoisomers

| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Specific Rotation ([α]) |

| (R,S)-10-hydroxyoctadec-(8E)-enoic acid | C₁₈H₃₄O₃ | 298.46 | - | - | Not available |

| 10(S)-hydroxy-8(E)-octadecenoic acid | C₁₈H₃₄O₃ | 298.46 | - | - | Not available |

| 10(R)-hydroxy-8(E)-octadecenoic acid | C₁₈H₃₄O₃ | 298.46 | - | - | Not available |

| (Z)-10-hydroxyoctadec-12-enoic acid* | C₁₈H₃₄O₃ | 298.5 | - | - | Not available |

Table 2: Biological Activity of 10-Hydroxy-8-Octadecenoic Acid Stereoisomers and Related Compounds

| Compound | Biological Target/Assay | Activity | Quantitative Data (IC₅₀/EC₅₀) |

| 8-oxo-9-octadecenoic acid | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | Anti-inflammatory | - |

| 10-oxo-trans-11-octadecenoic acid (KetoC) | GPR120 activation | Anti-inflammatory | - |

| 10(S)-hydroxy-12(Z)-octadecenoic acid | GPR40 activation | Calcium mobilization | EC₅₀ = 7.51 µM |

| 10(S)-hydroxy-12(Z)-octadecenoic acid | GPR120 activation | Calcium mobilization | EC₅₀ = 8.1 µM |

| 10(S)-hydroxy-12(Z)-octadecenoic acid | Inhibition of LPS-induced NO production in BV-2 microglia | Anti-inflammatory | Inhibition at 30 µM |

Signaling Pathways

The anti-inflammatory effects of hydroxylated and oxidized fatty acids are often mediated through specific signaling pathways. Based on studies of related compounds, the likely mechanism of action for 10-hydroxy-8-octadecenoic acid stereoisomers involves the activation of G-protein coupled receptors, such as GPR120, and subsequent inhibition of the pro-inflammatory NF-κB signaling pathway.

Caption: Proposed anti-inflammatory signaling pathway.

Experimental Protocols

Stereoselective Synthesis of 10-Hydroxy-8-Octadecenoic Acid

A common method for the synthesis of specific stereoisomers of hydroxy fatty acids involves enzymatic or microbial conversion of a suitable precursor, such as oleic acid.

Example Protocol: Bioconversion of Oleic Acid to 10(S)-hydroxy-8(E)-octadecenoic acid by Pseudomonas aeruginosa [1]

-

Culture Preparation: Inoculate Pseudomonas aeruginosa (strain PR3) in a suitable growth medium and incubate until a desired cell density is reached.

-

Bioconversion: Resuspend the bacterial cells in a phosphate buffer containing oleic acid as the substrate. Incubate the mixture with shaking at a controlled temperature.

-

Extraction: After the desired reaction time, acidify the culture medium and extract the fatty acids with an organic solvent (e.g., ethyl acetate).

-

Purification: Concentrate the organic extract and purify the 10-hydroxy-8-octadecenoic acid using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

Chiral Separation of 10-Hydroxy-8-Octadecenoic Acid Enantiomers

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for separating the enantiomers of 10-hydroxy-8-octadecenoic acid.

General HPLC Protocol:

-

Column: A chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) is typically used.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is commonly employed for normal-phase chiral separations. For acidic compounds, the addition of a small amount of a modifier like trifluoroacetic acid can improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for fatty acids.

-

Sample Preparation: The fatty acid sample is dissolved in the mobile phase or a compatible solvent. Derivatization to the methyl ester may be performed to improve chromatographic behavior.

-

Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate. The two enantiomers will elute at different retention times.

References

The Natural Occurrence of 10(S)-HOME: A Technical Guide for Researchers

An In-depth Technical Guide on the Core

This technical guide provides a comprehensive overview of the natural occurrence of 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME), a bioactive lipid metabolite. It is intended for researchers, scientists, and drug development professionals interested in the biological roles and therapeutic potential of this molecule. This document details its biosynthesis, physiological concentrations in mammalian systems, and the signaling pathways it modulates. It also includes detailed experimental protocols for its analysis and explores its presence in other kingdoms of life.

Introduction to this compound

10(S)-hydroxy-12(Z)-octadecenoic acid, also known by various synonyms including 10-OHODA and HYA, is a gut microbial metabolite of linoleic acid.[1][2] Produced by several species of gut bacteria, notably Lactobacillus plantarum, it is an intermediate in the biosynthesis of conjugated linoleic acid (CLA).[3][4] Emerging research has highlighted its role as a signaling molecule with potent anti-inflammatory and immunomodulatory properties, making it a molecule of significant interest in the fields of immunology, metabolic diseases, and drug discovery.[1][4]

Biosynthesis of this compound

The primary pathway for the generation of this compound in mammals is through the enzymatic action of gut microbiota on dietary linoleic acid.[3][4] The enzyme responsible for this conversion is a linoleate hydratase.[5]

Bacterial Biosynthesis from Linoleic Acid:

-

Substrate: Linoleic acid, an essential omega-6 polyunsaturated fatty acid abundant in vegetable oils.

-

Enzyme: Linoleate hydratase, found in certain gut bacteria such as Lactobacillus plantarum and Bifidobacterium species.[3][5]

-

Reaction: The hydratase catalyzes the addition of a water molecule across the double bond at the 9th position of linoleic acid, resulting in the formation of 10-hydroxy-12(Z)-octadecenoic acid. The stereospecificity of the enzyme leads to the production of the (S)-enantiomer.

-

Further Metabolism: this compound can be further metabolized by gut bacteria into other bioactive lipids, including 10-oxo-12(Z)-octadecenoic acid (KetoA) and conjugated linoleic acids (CLAs).[6]

Quantitative Data on Natural Occurrence

The concentration of this compound varies significantly across different biological matrices and is influenced by factors such as diet and the composition of the gut microbiome. The following tables summarize the available quantitative data, primarily from murine models.

Table 1: Concentration of 10-hydroxy-cis-12-octadecenoic acid (HYA) in Mouse Tissues and Fluids

| Biological Matrix | Dietary Condition | Concentration (mean ± SD) | Reference |

| Feces | Normal Diet | 1,234 ± 567 pmol/g | [7] |

| Feces | High-Fat Diet | 876 ± 321 pmol/g | [7] |

| Plasma | Normal Diet | 1.2 ± 0.5 pmol/mL | [7] |

| Plasma | High-Fat Diet | 0.8 ± 0.3 pmol/mL | [7] |

| Small Intestine | Normal Diet | 4.5 ± 1.8 pmol/g | [7] |

| Small Intestine | High-Fat Diet | 3.1 ± 1.2 pmol/g | [7] |

| Large Intestine | Normal Diet | 15.4 ± 6.3 pmol/g | [7] |

| Large Intestine | High-Fat Diet | 9.8 ± 4.1 pmol/g | [7] |

| Liver | Normal Diet | 0.9 ± 0.4 pmol/g | [7] |

| Liver | High-Fat Diet | 0.6 ± 0.2 pmol/g | [7] |

| Adipose Tissue | Normal Diet | 1.5 ± 0.6 pmol/g | [7] |

| Adipose Tissue | High-Fat Diet | 1.1 ± 0.4 pmol/g | [7] |

Data is derived from studies on mice and may not be directly extrapolated to humans.

Signaling Pathways of this compound

This compound exerts its biological effects by acting as a ligand for G-protein coupled receptors (GPCRs), primarily GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4).[6][8]

GPR40 Signaling Pathway

Activation of GPR40 by this compound initiates a signaling cascade that leads to an increase in intracellular calcium and activation of the MEK-ERK pathway. This pathway is particularly relevant to the observed effects of this compound on intestinal epithelial barrier function.[6][8]

GPR40 Signaling Cascade

GPR120 Signaling Pathway and Anti-inflammatory Effects

The interaction of this compound with GPR120 is associated with potent anti-inflammatory effects. This is mediated through a β-arrestin-2-dependent pathway that ultimately leads to the inhibition of NF-κB, a key transcription factor involved in inflammation.[1][3]

GPR120 Anti-inflammatory Signaling

Experimental Protocols

Extraction of this compound from Biological Matrices

The following protocols provide a general framework for the extraction of this compound and other fatty acid metabolites. Optimization may be required depending on the specific matrix and analytical instrumentation.

5.1.1 Extraction from Feces (adapted from[7][9])

-

Homogenization: Homogenize approximately 50-100 mg of fecal sample in a suitable solvent. A mixture of methanol, chloroform, and water can be used for a comprehensive extraction of both polar and nonpolar metabolites.[10]

-

Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., 10-HODE-d4) to the homogenate to correct for extraction losses and matrix effects.

-

Liquid-Liquid Extraction:

-

Add chloroform and water to the methanol homogenate to achieve a final ratio of methanol:chloroform:water that facilitates phase separation (e.g., 2:2:1.8).

-

Vortex vigorously and centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

Collect the lower organic phase containing the lipids.

-

-

Solid-Phase Extraction (SPE) (Optional but Recommended for Cleanup):

-

Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the dried and reconstituted organic extract onto the cartridge.

-

Wash with a low percentage of organic solvent in water to remove polar impurities.

-

Elute the fatty acids with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).

5.1.2 Extraction from Plasma/Serum (adapted from[7][11][12])

-

Protein Precipitation and Lipid Extraction:

-

To 100 µL of plasma or serum, add a mixture of organic solvents such as isopropanol or a methanol/MTBE solution containing an internal standard.

-

Vortex thoroughly to precipitate proteins and extract lipids.